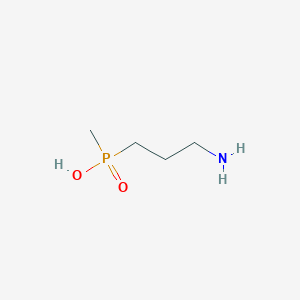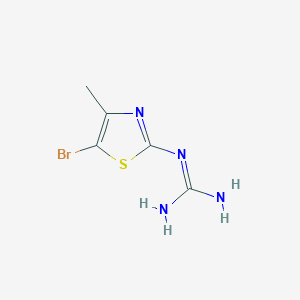
N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine
Vue d'ensemble
Description
“N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the CAS Number: 21478-95-5 . It has a molecular weight of 236.11 . Another related compound is “(5-bromo-4-methyl-1,3-thiazol-2-yl)methanamine” with the CAS Number: 1515474-34-6 .
Molecular Structure Analysis
The molecular structure of “N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)acetamide” is represented by the Inchi Code: 1S/C6H8BrN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h11H,1-2H3,(H,8,9,10) .Applications De Recherche Scientifique
Electronic Structure Analysis
Research has shown that compounds carrying a 2-(thiazol-2-yl)guanidine unit, such as N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine, are important in medicinal chemistry. Quantum chemical studies have been used to identify the tautomeric state of these compounds, indicating a preference for the 2-(thiazol-2-yl)guanidine structure. These compounds have been analyzed for electronic structure, electron delocalization, and protonation energy, revealing their potential as species with divalent N(I) oxidation state upon protonation (Bhatia et al., 2012).
Synthesis and Structural Analysis
The synthesis of complex molecules involving guanidine fragments and their structural analysis have been a focus of research. Studies on compounds like ethyl 4-[({(6-chloropyridin-3-yl)methylamino}(4-fluoroanilino)methylidene)amino]-3-phenyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate, which include guanidine fragments, contribute to the understanding of molecular geometry and interactions (He et al., 2012).
Antibacterial and Antifungal Activity
Compounds containing thiazole and guanidine units have shown potential antibacterial and antifungal activities. Research in this area has led to the synthesis of new derivatives with these functionalities, indicating their broad spectrum of biological activities (Rawat & Mehra, 2016).
Guanidine Synthesis and Biological Applications
The synthesis of guanidines and their diverse biological applications have been extensively studied. Guanidine compounds have been found to have a variety of biological activities, and advancements in their synthesis methods have been documented. These include methods involving reactions of amines with activated guanidine precursors, and the use of thiourea derivatives as guanidylating agents (Shaw et al., 2015).
Metabolic Studies and Drug Metabolism
Studies have also explored the metabolic pathways and interactions of compounds containing guanidine units. For example, research on the metabolism of thiamethoxam in plants and cell cultures has led to the identification of various metabolites, including a guanidine derivative, providing insights into the metabolic processes of these compounds in biological systems (Karmakar et al., 2009).
Drug Design and Synthesis
The role of guanidine units in drug design and synthesis has been a significant area of research. For instance, studies on the synthesis of nilotinib, an antitumor agent, involve reactions incorporating guanidine units, demonstrating the importance of these functional groups in the development of pharmaceuticals (Wang Cong-zhan, 2009).
Safety And Hazards
Propriétés
IUPAC Name |
2-(5-bromo-4-methyl-1,3-thiazol-2-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN4S/c1-2-3(6)11-5(9-2)10-4(7)8/h1H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWLSOGZIUWQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N=C(N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380402 | |
| Record name | N''-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine | |
CAS RN |
175136-87-5 | |
| Record name | N-(5-Bromo-4-methyl-2-thiazolyl)guanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N''-(5-Bromo-4-methyl-1,3-thiazol-2-yl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



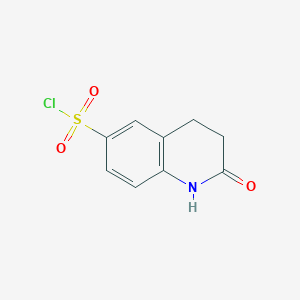
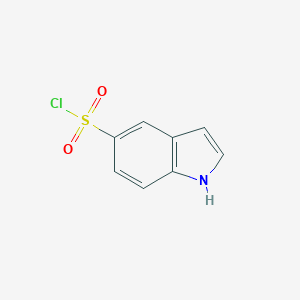
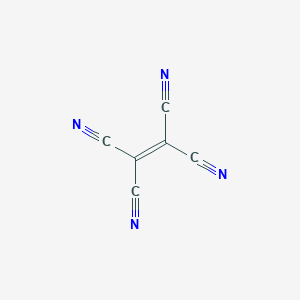
![4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene](/img/structure/B109620.png)
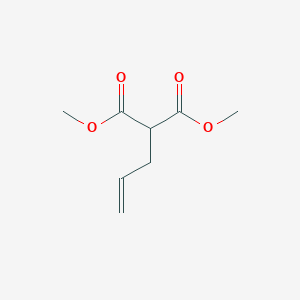
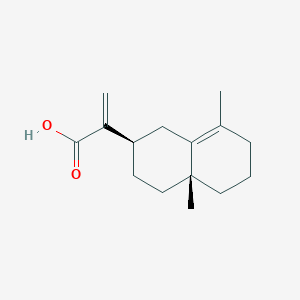
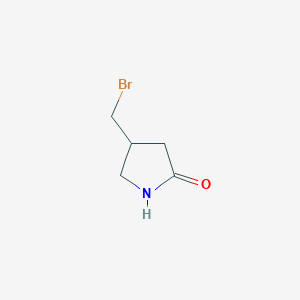
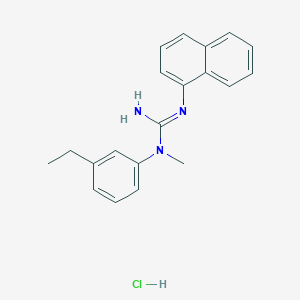
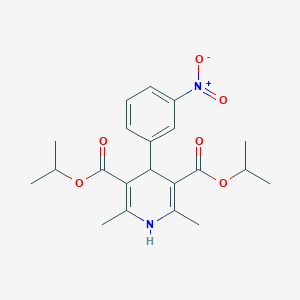
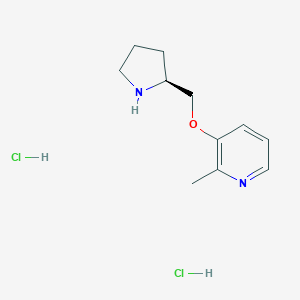
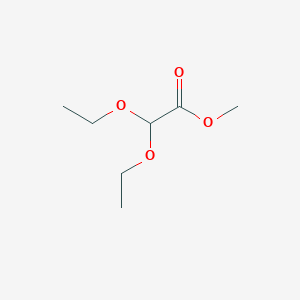
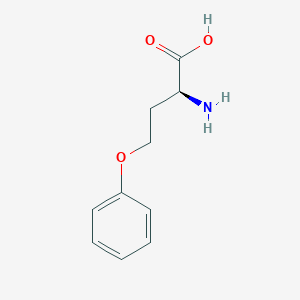
![1-[2-(Trifluoromethyl)phenyl]propan-2-one](/img/structure/B109658.png)
